molecular formula C20H21BrN2O3 B11144367 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11144367
M. Wt: 417.3 g/mol
InChI Key: KJPSEXDNBNEJPM-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and an acetamide group attached to the nitrogen atom of the indole. The compound also features a 3,4-dimethoxyphenyl group attached to the acetamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of indole to introduce the bromine atom at the 5-position. This is followed by the acylation of the indole nitrogen with an appropriate acylating agent to form the acetamide derivative.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide include other indole derivatives with different substituents on the indole ring or the acetamide moiety. Examples include:

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)7-9-22-20(24)13-23-10-8-15-12-16(21)4-5-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,22,24)

InChI Key

KJPSEXDNBNEJPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br)OC

Origin of Product

United States

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